molecular formula C7H6N2O4 B14403378 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 87762-46-7

6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B14403378
CAS No.: 87762-46-7
M. Wt: 182.13 g/mol
InChI Key: ZMFCHQODBHYZTF-UHFFFAOYSA-N
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Description

6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid: is a heterocyclic compound that belongs to the class of 1,4-dihydropyridines. This compound is known for its significant role in medicinal chemistry, particularly due to its presence in various pharmaceuticals and drugs. The 1,4-dihydropyridine framework is a versatile structure that imparts useful therapeutic properties to a wide range of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the use of multicomponent reactions (MCRs), which are known for their efficiency and environmental friendliness. For instance, the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been developed to prepare derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-yielding and scalable methods. One such method includes the refluxing of a xylene solution of methyl or ethyl 3-aminobut-2-enoates and methyl or ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .

Chemical Reactions Analysis

Types of Reactions: 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as an inhibitor of certain enzymes, such as α-amylase, which plays a role in carbohydrate metabolism. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and reducing the breakdown of carbohydrates .

Comparison with Similar Compounds

  • 4-Oxo-1,4-dihydropyridine-3-carboxylic acid
  • 4-Oxo-1,4-dihydropyridine-3-carboxamide
  • 6-Hydroxy-3-pyridinecarboxylic acid

Comparison: 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher inhibitory activity against certain enzymes and has broader applications in medicinal chemistry .

Properties

CAS No.

87762-46-7

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

6-carbamoyl-4-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C7H6N2O4/c8-6(11)4-1-5(10)3(2-9-4)7(12)13/h1-2H,(H2,8,11)(H,9,10)(H,12,13)

InChI Key

ZMFCHQODBHYZTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C(C1=O)C(=O)O)C(=O)N

Origin of Product

United States

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